9-(3-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-METHOXYPHENYL)-6-(4-METHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique triazole and quinazoline fused ring structure, which imparts distinct chemical and biological properties. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-METHOXYPHENYL)-6-(4-METHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE typically involves the reaction of 4-methoxyphenyl isothiocyanate with appropriate precursors under controlled conditions. The process includes multiple steps such as cyclization and condensation reactions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(3-METHOXYPHENYL)-6-(4-METHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with altered electronic properties, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
9-(3-METHOXYPHENYL)-6-(4-METHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential therapeutic properties, it is investigated for use in treating diseases such as cancer and hypertension.
Mechanism of Action
The mechanism of action of 9-(3-METHOXYPHENYL)-6-(4-METHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with receptors, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-2-(4-methoxyphenyl)-3H-[1,2,4]triazolo-[5,1-b]quinazolin-9-one
- 2-{[4-Amino-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-N-arylhydrazinecarbothioamides
Uniqueness
Compared to similar compounds, 9-(3-METHOXYPHENYL)-6-(4-METHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE stands out due to its specific substitution pattern and fused ring structure, which confer unique electronic and steric properties. These characteristics enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
Molecular Formula |
C23H22N4O3 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C23H22N4O3/c1-29-17-8-6-14(7-9-17)16-11-19-21(20(28)12-16)22(27-23(26-19)24-13-25-27)15-4-3-5-18(10-15)30-2/h3-10,13,16,22H,11-12H2,1-2H3,(H,24,25,26) |
InChI Key |
HQDIJHVTILIPTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NC=N4)N3)C5=CC(=CC=C5)OC)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.